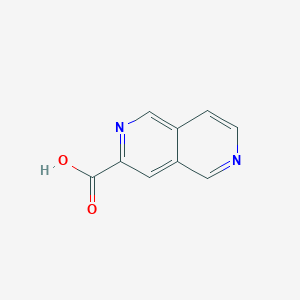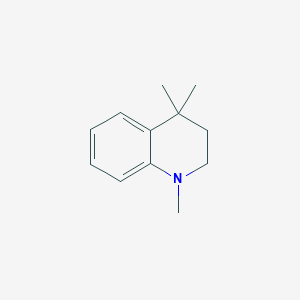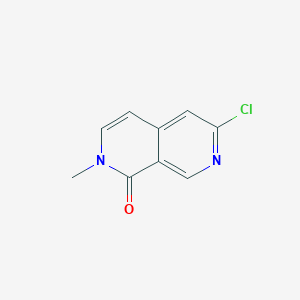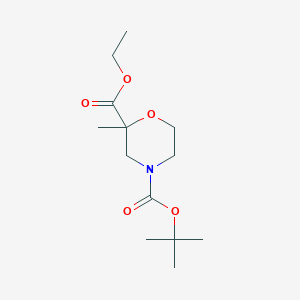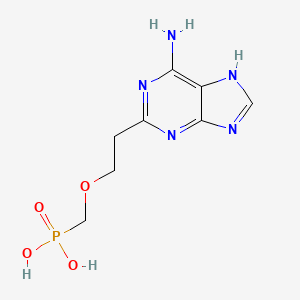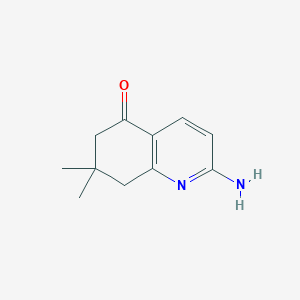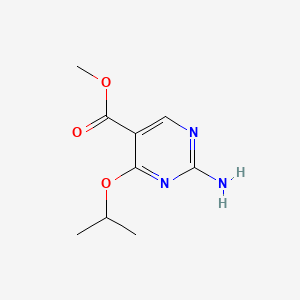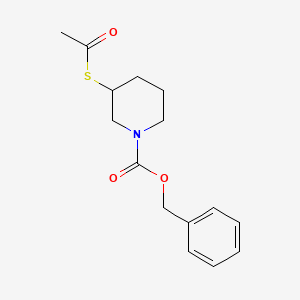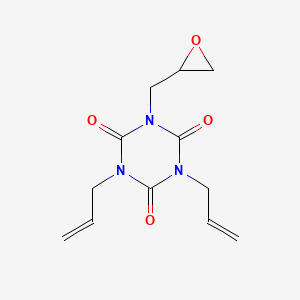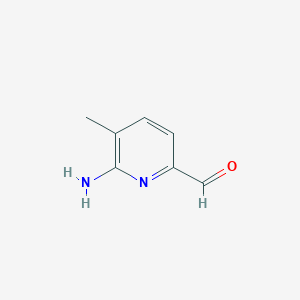
6-Amino-5-methylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 6th position and a methyl group at the 5th position on the picolinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the nitration of 5-methylpicolinaldehyde followed by reduction to introduce the amino group at the 6th position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-Amino-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: 6-Amino-5-methylpicolinic acid
Reduction: 6-Amino-5-methylpicolinalcohol
Substitution: Various amides and sulfonamides
科学的研究の応用
6-Amino-5-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Amino-5-methylpicolinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Methylpicolinaldehyde: Lacks the amino group at the 6th position.
6-Aminopicolinaldehyde: Lacks the methyl group at the 5th position.
6-Amino-2-methylpicolinaldehyde: Has a methyl group at the 2nd position instead of the 5th.
Uniqueness
6-Amino-5-methylpicolinaldehyde is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
6-amino-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3,(H2,8,9) |
InChIキー |
HQOMQPRKGFWCKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


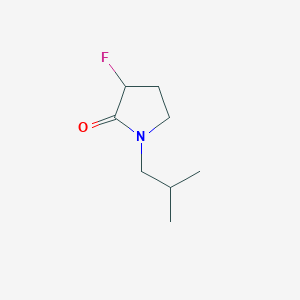

![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
